N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 894565-67-4
VCID: VC4141984
InChI: InChI=1S/C23H22FN3O3S/c24-15-9-11-17(12-10-15)27-21(29)14-31-23(27)18-7-3-4-8-19(18)26(22(23)30)13-20(28)25-16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13-14H2,(H,25,28)
SMILES: C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F
Molecular Formula: C23H22FN3O3S
Molecular Weight: 439.51

N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

CAS No.: 894565-67-4

Cat. No.: VC4141984

Molecular Formula: C23H22FN3O3S

Molecular Weight: 439.51

* For research use only. Not for human or veterinary use.

N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide - 894565-67-4

Specification

CAS No. 894565-67-4
Molecular Formula C23H22FN3O3S
Molecular Weight 439.51
IUPAC Name N-cyclopentyl-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Standard InChI InChI=1S/C23H22FN3O3S/c24-15-9-11-17(12-10-15)27-21(29)14-31-23(27)18-7-3-4-8-19(18)26(22(23)30)13-20(28)25-16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13-14H2,(H,25,28)
Standard InChI Key HXAHCLBQIDFYDS-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F

Introduction

N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that belongs to the class of spiro compounds. These structures are characterized by a unique spiro linkage between two distinct ring systems, in this case, an indoline and a thiazolidinone moiety. The compound is of interest due to its potential biological and pharmacological activities, particularly in the fields of anticancer and anti-inflammatory drug development.

Structural Features

Molecular Formula: C21H23FN2O3S
Molecular Weight: Approximately 402.48 g/mol

The compound exhibits a spirocyclic system where an indoline and a thiazolidinone are fused via a shared quaternary carbon atom. The presence of a fluorophenyl group and an acetamide side chain enhances its chemical versatility and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Spiro Indoline-Thiazolidinone Core: This step utilizes isatin derivatives and thiourea or related sulfur-containing reagents in cyclization reactions.

  • Introduction of Substituents: The fluorophenyl group is introduced via electrophilic substitution or coupling reactions.

  • Acetamide Functionalization: The final step involves the attachment of the cyclopentyl acetamide moiety through amidation reactions.

Biological Activity

N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide has been investigated for its potential in various therapeutic areas:

  • Anticancer Activity:

    • The spiro-indoline-thiazolidinone scaffold has shown promising results against tumor cell lines due to its ability to inhibit specific enzymes or disrupt cell cycle progression.

    • Fluorophenyl substitutions enhance binding affinities to cancer-related targets such as kinases.

  • Anti-inflammatory Properties:

    • Molecular docking studies suggest high affinity for inflammatory mediators like cyclooxygenase (COX) enzymes.

    • The presence of sulfur and fluorine atoms may contribute to enhanced selectivity and potency.

Analytical Characterization

The compound can be characterized using the following techniques:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR provide insights into the structural framework.

    • Key signals include those from the spiro carbon and fluorophenyl group.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as carbonyls (C=OC=O) and amides (NHN-H).

  • X-Ray Crystallography:

    • Determines the three-dimensional arrangement of atoms within the molecule.

Potential Applications

  • Pharmaceutical Development:

    • As a lead compound for anticancer drugs targeting specific signaling pathways.

    • As an anti-inflammatory agent with reduced side effects compared to traditional NSAIDs.

  • Chemical Biology:

    • Tool compound for studying spirocyclic systems in biological environments.

Challenges and Future Directions

  • Synthetic Complexity: The multi-step synthesis requires optimization for scalability.

  • Pharmacokinetics: Further studies are needed to evaluate absorption, distribution, metabolism, and excretion (ADME).

  • Toxicity Assessment: Comprehensive in vivo studies are required to ensure safety profiles.

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